chemical properties and molecular weight of 6-(benzylthio)-9-propyl-9H-purin-2-amine
chemical properties and molecular weight of 6-(benzylthio)-9-propyl-9H-purin-2-amine
The following technical guide provides an in-depth analysis of 6-(benzylthio)-9-propyl-9H-purin-2-amine , a specialized purine derivative utilized primarily as a chemical probe in structure-activity relationship (SAR) studies targeting enzymes such as O⁶-methylguanine-DNA methyltransferase (MGMT) and cyclin-dependent kinases (CDKs).
Compound Profile & Physicochemical Data[1][2][3][4]
This compound represents a lipophilic modification of the classic 6-thiopurine scaffold. By incorporating a propyl group at the
Table 1: Essential Chemical Specifications
| Property | Specification |
| Chemical Name | 6-(benzylthio)-9-propyl-9H-purin-2-amine |
| Common Identifiers | CAS: 92556-40-6; NSC 42384 (Analog) |
| Molecular Formula | |
| Molecular Weight | 299.39 g/mol |
| Exact Mass | 299.1205 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |
| pKa (Calculated) | ~3.8 (N7), ~10.5 (NH2) |
| LogP (Predicted) | 3.6 ± 0.4 (High Lipophilicity) |
| SMILES | CCCCn1cnc2c(SCC3=CC=CC=C3)nc(N)nc12 |
Structural Analysis & Pharmacophore Logic
The efficacy of 6-(benzylthio)-9-propyl-9H-purin-2-amine as a biochemical tool relies on three distinct structural motifs.
The Purine Core ( -Propyl Substituted)
Unlike endogenous purines which are hydrophilic, the
-
Function: It blocks the
position, preventing ribosylation (conversion to nucleotide) by HGPRT, thereby locking the molecule in its base form. -
Impact: This modification directs the molecule toward allosteric binding sites or non-nucleotide dependent enzymes (e.g., MGMT) rather than incorporation into DNA.
The Thioether Linkage ( -S-Benzyl)
The sulfur atom at position 6 is a soft nucleophile/electrophile center.
-
Mechanism: In MGMT inhibition, the benzyl group is transferred to the active site cysteine (Cys145) of the enzyme. The sulfur-benzyl bond is cleaved, permanently inactivating the protein.
-
Comparison: The thioether bond is generally more stable to hydrolysis than the ether bond found in
-benzylguanine, potentially altering the kinetics of inactivation.
[2]
Synthesis Protocol
Role: Senior Scientist Note
Context: The synthesis of 2,6,9-trisubstituted purines requires strict regiochemical control to avoid
Reagents Required[4][6][7][8][9]
-
Precursor: 2-amino-6-chloropurine (CAS 10310-21-1)
-
Reagents: Benzyl mercaptan (Benzylthiol), 1-Bromopropane, Potassium Carbonate (
), DMF (Anhydrous). -
Atmosphere: Argon or Nitrogen (Critical to prevent oxidation of mercaptan).
Step-by-Step Methodology
Phase 1:
-Alkylation (Introduction of Benzylthio Group)
-
Dissolution: Dissolve 1.0 eq of 2-amino-6-chloropurine in anhydrous DMF (10 mL/g).
-
Base Addition: Add 1.1 eq of anhydrous
. Stir at Room Temperature (RT) for 15 min. -
Nucleophilic Attack: Dropwise add 1.05 eq of benzyl mercaptan .
-
Note: Benzyl mercaptan is distinctively malodorous; use a bleach trap.
-
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).
-
Checkpoint: The spot for the chloro-starting material (
) should disappear, replaced by a higher product.
-
-
Workup: Pour into ice water. Filter the precipitate.[1] Wash with water and cold ethanol. Dry in vacuo.[1]
-
Intermediate Product: 2-amino-6-(benzylthio)-9H-purine.
-
Phase 2:
-Alkylation (Propyl Group Addition)
-
Solvation: Suspend the Phase 1 intermediate in DMF.
-
Deprotonation: Add 1.2 eq of
. Stir for 30 min to generate the purinide anion. -
Alkylation: Add 1.1 eq of 1-bromopropane .
-
Regioselectivity Control: Stir at RT for 12–18 hours.
-
Expert Insight: High temperatures favor the kinetic
isomer. Keeping the reaction at RT favors the thermodynamic product.
-
-
Purification: Evaporate DMF. Resuspend residue in EtOAc/Water.[2] Extract organic layer.[2][3]
-
Chromatography: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM). The
isomer typically elutes after the isomer in this solvent system.
Biological Applications & Mechanism[10]
MGMT Inhibition (Primary Potential)
This compound is structurally analogous to
-
Mechanism: The enzyme MGMT repairs DNA by transferring alkyl groups from the
position of guanine to its own active site cysteine. -
Thio-Analog Utility: 6-(benzylthio) analogs act as pseudo-substrates . The enzyme attacks the
position, transferring the benzyl group to Cys145. However, the leaving group is a thiolate rather than an alkoxide. -
Research Use: Used to study the plasticity of the MGMT active site and to develop inhibitors with different pharmacokinetic profiles (due to the propyl group).
CDK Inhibition Scaffold
The 2,6,9-substitution pattern is a hallmark of purine-based Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Roscovitine, Olomoucine).
-
Binding: The purine ring mimics ATP. The 2-amine forms hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).
-
Specificity: The bulky 6-benzylthio and 9-propyl groups determine selectivity between CDK1, CDK2, and CDK5.
[2]
Storage and Handling (Safety)
-
Storage: Store at -20°C. Protect from light and moisture. Thioethers can slowly oxidize to sulfoxides (
) if exposed to air/light over long periods. -
Handling: Wear standard PPE. The biological activity implies potential genotoxicity (as it interacts with DNA repair enzymes). Handle inside a fume hood.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use to avoid precipitation.
References
-
Synthesis of 6-Substituted Purines: Liu, X., et al. "Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives." Molecules, 2003. Provides the foundational protocol for reacting 2-amino-6-chloropurine with benzyl mercaptan.
-
MGMT Inhibition Mechanisms: Pegg, A. E. "Repair of O6-alkylguanine by alkyltransferases." Mutation Research/Reviews in Mutation Research, 2000. Authoritative review on the mechanism of benzyl-guanine analogs.
-
Purine N-Alkylation Regiochemistry: Nielsen, L., et al. "Regioselectivity in the N-alkylation of 2-substituted purines." Journal of the Chemical Society, Perkin Transactions 1, 2002. Explains the kinetic vs. thermodynamic control required to achieve N9-propyl substitution.
-
Compound Data Verification: PubChem Database. "Purine Derivatives and Analogs." Verification of molecular weight and structural identifiers.
